molecular formula C9H13Cl2N3 B6245406 (1-methyl-1H-1,3-benzodiazol-7-yl)methanamine dihydrochloride CAS No. 2408957-83-3

(1-methyl-1H-1,3-benzodiazol-7-yl)methanamine dihydrochloride

Cat. No.: B6245406
CAS No.: 2408957-83-3
M. Wt: 234.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-methyl-1H-1,3-benzodiazol-7-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C9H11N3.2ClH and a molecular weight of 234.13 g/mol . This compound is known for its applications in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methyl-1H-1,3-benzodiazol-7-yl)methanamine dihydrochloride typically involves the cyclization of amido-nitriles to form the benzimidazole core . The reaction conditions are mild, allowing for the inclusion of various functional groups. For example, the reaction can proceed via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is usually produced in powder form with a purity of at least 95% .

Chemical Reactions Analysis

Types of Reactions

(1-methyl-1H-1,3-benzodiazol-7-yl)methanamine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield benzimidazole derivatives, while substitution reactions can produce various substituted benzimidazoles .

Scientific Research Applications

(1-methyl-1H-1,3-benzodiazol-7-yl)methanamine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1-methyl-1H-1,3-benzodiazol-7-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: A parent compound with similar chemical properties.

    2-aminobenzimidazole: A derivative with additional functional groups.

    Methylbenzimidazole: A methylated version of benzimidazole.

Uniqueness

(1-methyl-1H-1,3-benzodiazol-7-yl)methanamine dihydrochloride is unique due to its specific substitution pattern and the presence of the methanamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

2408957-83-3

Molecular Formula

C9H13Cl2N3

Molecular Weight

234.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.